4-Propyl-1,4-diazepan-5-one
Description
Historical Context of Diazepanones in Heterocyclic Chemistry and Scaffold Design
Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, has its roots in the 19th century. numberanalytics.com Discoveries such as the isolation of alloxan (B1665706) from uric acid in 1818 and the synthesis of furan (B31954) derivatives in 1832 marked the early beginnings of this field. ijarsct.co.in The development of synthetic dyes like indigo (B80030) in the early 20th century further propelled the field, demonstrating that synthetic chemistry could replace large-scale agricultural sourcing for valuable chemical compounds. ijarsct.co.in
Within this broad history, seven-membered heterocyclic systems like diazepines and their derivatives, diazepanones, became subjects of significant interest. A major breakthrough in this area was the development of benzodiazepines in the mid-20th century, a class of compounds featuring a benzene (B151609) ring fused to a diazepine (B8756704) ring. solubilityofthings.com These compounds, such as diazepam, were found to have profound effects on the central nervous system and are widely used for their anxiolytic, sedative, and muscle relaxant properties. solubilityofthings.comsolubilityofthings.com
The success of benzodiazepines spurred chemists to explore the foundational diazepanone core as a versatile scaffold. A scaffold is a core molecular structure upon which various functional groups can be attached to create a library of related compounds. Researchers began to design and synthesize diverse diazepanone-based molecules, moving beyond the fused-ring system of benzodiazepines to investigate the properties of the single-ring 1,4-diazepanone structure and its potential applications. nih.govresearchgate.net
Significance of the 1,4-Diazepanone Core Structure in Synthetic and Medicinal Chemistry Research
The 1,4-diazepanone core is a privileged scaffold in medicinal chemistry due to its unique three-dimensional structure, which can mimic peptide backbones and interact with biological targets. nih.govacs.org This seven-membered ring system is not flat and can adopt various conformations, such as chair and boat forms, allowing for precise spatial arrangement of substituents. researchgate.netiucr.org This structural flexibility and complexity make it an attractive starting point for designing molecules that can bind to complex biological receptors.
The significance of the 1,4-diazepanone core is highlighted in several areas of research:
Antibiotic Development: The diazepanone core is a central feature of complex natural antibiotics like liposidomycins and caprazamycins. acs.orgresearchgate.net These molecules are inhibitors of the bacterial enzyme MraY, which is essential for building the bacterial cell wall. researchgate.net Inspired by these natural products, researchers are actively developing new synthetic strategies to create libraries of diazepanone-based analogues to act as novel MraY inhibitors, addressing the critical need for new antibiotics. researchgate.net
Peptidomimetics: The 1,4-diazepanone structure serves as a conformationally constrained dipeptidomimetic. acs.orgconicet.gov.ar This means it can mimic the shape of a two-amino-acid segment (a dipeptide) within a protein but with a more rigid structure. This rigidity is advantageous in drug design because it can lock the molecule into a specific bioactive conformation, leading to higher potency and selectivity for its target. These scaffolds can be incorporated into larger peptide sequences to influence their shape and biological activity. acs.org
Ligands for G-Protein Coupled Receptors (GPCRs): Researchers have sought to use diazepine-based structures as scaffolds for ligands that target GPCRs, a large family of receptors involved in numerous physiological processes. nih.gov By modifying the core structure, scientists aim to create small, non-peptide molecules that can activate or block these receptors, offering potential treatments for a wide range of diseases. nih.gov
| Chemical Compound Family | Core Structure | Key Research Application |
| Liposidomycins/Caprazamycins | Diazepanone-nucleoside | Natural product inhibitors of bacterial MraY researchgate.net |
| Synthetic Analogues | 1,4-Diazepanone | Development of novel MraY inhibitors researchgate.net |
| Dipeptidomimetics | 1,4-Diazepan-3-one / 1,4-Diazepan-5-one (B1224613) | Creation of conformationally constrained peptide mimics acs.orgconicet.gov.ar |
| GPCR Ligands | 1,4-Diazepine-5,7-dione | Design of small molecule receptor modulators nih.gov |
Research Landscape and Motivations for Investigating Substituted 1,4-Diazepan-5-one Systems
The investigation into substituted 1,4-diazepan-5-ones, such as the 4-propyl variant, is driven by the desire to fine-tune the properties of the core scaffold for specific biological targets. By systematically adding different chemical groups at various positions on the diazepanone ring, chemists can explore how these changes affect a molecule's size, shape, polarity, and ultimately, its biological activity.
Key motivations for synthesizing and studying these substituted systems include:
Exploring New Therapeutic Areas: Researchers have synthesized complex derivatives of 1,4-diazepan-5-one as analogues of existing drugs. For instance, a series of 1,4-diazepan-5-one derivatives were created as analogues of the antipsychotic drug aripiprazole. derpharmachemica.com This work involved attaching a large moiety to the N1 position and adding different substituents, including a propyl group, at other positions on the ring to explore how these structural changes influenced potential antipsychotic activity. derpharmachemica.com
Structure-Activity Relationship (SAR) Studies: A primary goal in medicinal chemistry is to understand the relationship between a molecule's structure and its biological activity. By creating a series of related compounds with different substituents (like methyl, ethyl, or propyl groups), researchers can identify which chemical features are essential for a desired effect. For example, studies on 1,4-diazepan-5-one derivatives as potential anticancer agents have shown that the nature of the substituent on the nitrogen atoms can significantly influence the compound's ability to inhibit cancer cell proliferation.
Improving Pharmacokinetic Properties: The addition of specific substituents can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. derpharmachemica.com A simple alkyl group like a propyl chain can increase a compound's lipophilicity (its ability to dissolve in fats and oils), which can affect how well it is absorbed by the body and whether it can cross the blood-brain barrier to act on targets in the central nervous system.
The synthesis of compounds like 4-Propyl-1,4-diazepan-5-one is often a step in a larger research program aimed at developing new molecules with specific, optimized functions, whether as new medicines, biological probes, or advanced materials.
Structure
3D Structure
Properties
CAS No. |
1220038-63-0 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
4-propyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C8H16N2O/c1-2-6-10-7-5-9-4-3-8(10)11/h9H,2-7H2,1H3 |
InChI Key |
ZMFGEZSSULOPIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCNCCC1=O |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 4 Propyl 1,4 Diazepan 5 One Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For 4-Propyl-1,4-diazepan-5-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic arrangement and conformational behavior.
1D NMR (¹H NMR, ¹³C NMR) Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of this compound provide the initial and most direct information regarding the chemical environment of each proton and carbon atom. The chemical shifts (δ) are influenced by factors such as electronegativity of neighboring atoms, hybridization, and magnetic anisotropy. nih.govlibretexts.org
In a typical ¹H NMR spectrum, the propyl group protons would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the nitrogen. The protons on the diazepanone ring would appear as a series of multiplets due to complex spin-spin coupling. The N-H proton of the amide typically appears as a broad signal. libretexts.org
The ¹³C NMR spectrum provides a signal for each unique carbon atom. libretexts.org The carbonyl carbon (C=O) is the most deshielded, appearing at the downfield end of the spectrum (typically 170-180 ppm for amides). The carbons of the propyl group and the diazepane ring appear at higher field strengths. The chemical shifts are sensitive to the substitution on the nitrogen atom. researchgate.netoregonstate.edu
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
The following data is predicted based on the analysis of related N-substituted diazepanones and general NMR principles.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~175 |
| Ring CH₂ (adjacent to C=O) | Multiplet | ~40-50 |
| Ring CH₂ (adjacent to NH) | Multiplet | ~40-50 |
| Ring CH₂ (adjacent to N-propyl) | Multiplet | ~50-60 |
| N-CH₂ (propyl) | Triplet, ~3.2-3.4 | ~50-55 |
| CH₂ (propyl) | Sextet, ~1.5-1.7 | ~20-25 |
| CH₃ (propyl) | Triplet, ~0.9 | ~11 |
| NH | Broad singlet, ~7.5-8.5 | - |
2D NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemical Assignment
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.eduustc.edu.cn Each cross-peak in an HSQC spectrum links a specific proton resonance to its corresponding carbon resonance, confirming the C-H bonds within the molecule. This is invaluable for assigning the complex multiplet signals of the diazepanone ring protons to their respective carbons. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). columbia.eduustc.edu.cn This technique is instrumental in piecing together the molecular skeleton. For instance, it would show correlations from the N-CH₂ protons of the propyl group to the adjacent carbon within the propyl chain and to the two adjacent carbons in the diazepane ring. Crucially, it also shows a correlation to the carbonyl carbon, confirming the position of the propyl group at N-4. mdpi.com
Application of NMR to Conformational Dynamics in Solution
The seven-membered diazepane ring is flexible and can exist in various conformations in solution, most commonly chair and boat forms. researchgate.netnih.gov NMR spectroscopy, particularly through the analysis of proton-proton coupling constants (³J_HH) and Nuclear Overhauser Effect (NOE) experiments, can provide insight into the preferred conformation. auremn.org.br
The magnitude of the coupling constants between adjacent protons on the ring is dependent on the dihedral angle between them, as described by the Karplus relationship. By measuring these coupling constants, the geometry of the ring can be inferred. Furthermore, variable temperature NMR studies can reveal information about the energy barriers between different conformations, as the appearance of the spectra can change significantly as the rate of interconversion between conformers changes. researchgate.net Studies on related 2,7-diaryl-1,4-diazepan-5-ones have shown a preference for a chair conformation with substituents in equatorial positions to minimize steric hindrance. researchgate.net
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, FT-IR) for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the FT-IR spectrum is dominated by characteristic absorptions of the amide and alkane functionalities.
The most prominent peak in the spectrum is the carbonyl (C=O) stretching vibration of the tertiary amide (lactam), which is expected in the range of 1630-1680 cm⁻¹. libretexts.org The exact position is sensitive to ring strain; for seven-membered lactams, this peak is typically found around 1650-1670 cm⁻¹. libretexts.orgwiley.com Other key absorptions include the N-H stretch of the secondary amine, which appears as a moderate band around 3300-3500 cm⁻¹, and the C-H stretching vibrations of the propyl group and the methylene groups of the ring, which are observed just below 3000 cm⁻¹. scispace.com
Predicted FT-IR Absorption Bands for this compound
The following data is predicted based on the analysis of related cyclic amides.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| C-N Stretch | 1170 - 1280 | Medium |
Mass Spectrometry (High-Resolution Electrospray Ionization Mass Spectrometry, HR-ESIMS) for Molecular Formula Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HR-ESIMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₈H₁₆N₂O), HR-ESIMS would detect the protonated molecule [M+H]⁺ and provide a mass measurement with high precision.
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecular ion. The fragmentation of N-alkyl amines and amides is well-characterized. For this compound, the primary fragmentation is expected to be α-cleavage, which is the breaking of the bond adjacent to a nitrogen atom. ddugu.ac.injove.com
Likely fragmentation pathways include:
Loss of a propyl radical from the molecular ion.
Cleavage of the diazepane ring at various points, leading to characteristic fragment ions. The cleavage adjacent to the carbonyl group is also a common pathway for amides. future4200.com
The base peak in the mass spectrum of many aliphatic amines corresponds to the iminium ion formed by α-cleavage. jove.comdocbrown.info
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. clockss.org For this compound, a crystal structure would precisely define the conformation of the seven-membered ring. nih.govresearchgate.net
Studies on similar 1,4-diazepan-5-one (B1224613) derivatives have revealed that the seven-membered ring can adopt either a chair or a boat conformation in the solid state. nih.gov The specific conformation is influenced by the nature and position of substituents on the ring, as well as by intermolecular interactions, such as hydrogen bonding, in the crystal lattice. The N-H group of the amide can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor, leading to the formation of dimers or extended networks in the crystal structure. nih.gov Such an analysis would provide unequivocal evidence of the molecular geometry and the supramolecular assembly of this compound. researchgate.net
Determination of Precise Bond Lengths, Bond Angles, and Torsion Angles
The molecular geometry of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one has been determined with high precision using single-crystal X-ray diffraction. The seven-membered diazepane ring adopts a chair conformation. In this conformation, the two 4-chlorophenyl substituents are found in equatorial positions. nih.goviucr.org The methyl groups at the C3 position exhibit both axial and equatorial orientations. nih.goviucr.org
The geometry at the nitrogen atoms within the diazepane ring is noteworthy. The sum of the bond angles around the N1 atom is 332.2°, which is indicative of a pyramidal geometry. In contrast, the sum of the bond angles at the N4 atom is 356.2°, suggesting a more planar configuration. iucr.orgiucr.org
Selected bond lengths, bond angles, and torsion angles for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one are presented in the interactive tables below.
Table 1: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| N1—C2 | 1.475(2) |
| N1—C7 | 1.483(2) |
| N4—C3 | 1.488(2) |
| N4—C5 | 1.354(2) |
| C2—C3 | 1.564(3) |
| C5—C6 | 1.512(3) |
| C6—C7 | 1.530(3) |
| C5=O1 | 1.234(2) |
Table 2: Selected Bond Angles (°)
| Angle | Value (°) |
| C7—N1—C2 | 113.4(1) |
| C5—N4—C3 | 122.9(1) |
| N1—C2—C3 | 111.9(1) |
| N4—C3—C2 | 112.5(1) |
| O1=C5—N4 | 122.1(2) |
| O1=C5—C6 | 120.9(2) |
| N4—C5—C6 | 117.0(2) |
Table 3: Selected Torsion Angles (°)
| Torsion Angle | Value (°) |
| N4—C3—C2—N1 | -63.5(2) |
| C2—N1—C7—C6 | 68.9(2) |
| C5—C6—C7—N1 | -69.1(2) |
| C3—N4—C5—C6 | -177.3(2) |
| C2—C3—N4—C5 | 175.0(2) |
The torsion angles confirm the chair conformation of the diazepane ring and the equatorial orientation of the 4-chlorophenyl groups. iucr.org For instance, the torsion angle of N4—C3—C2—C21 is -166.89 (13)° and C5—C6—C7—C71B is 163.1 (4)°. iucr.orgiucr.org
Analysis of Intermolecular Interactions and Crystal Lattice Organization (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The crystal packing of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one is primarily stabilized by a network of intermolecular interactions.
Hydrogen Bonding: The most significant interaction is the formation of centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds, creating an R(8) graph-set motif. nih.goviucr.org In addition to this primary interaction, the crystal structure is further consolidated by C—H⋯O hydrogen bonds and C—Cl⋯π interactions. nih.goviucr.orgnih.gov
Hirshfeld Surface Analysis: Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one plotted over dnorm reveals distinct red spots, which indicate close intermolecular contacts. nih.goviucr.org The most intense red spots correspond to the N—H⋯O hydrogen bonds, highlighting them as the shortest and strongest intermolecular contacts. nih.gov Other red spots are indicative of weaker C—H⋯O interactions. nih.gov
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts. For this molecule, the major contributions to the crystal packing are from:
H⋯H interactions (45.6%)
Cl⋯H/H⋯Cl interactions (23.8%)
C⋯H/H⋯C interactions (12.6%)
O⋯H/H⋯O interactions (8.7%)
C⋯Cl/Cl⋯C interactions (7.1%) nih.goviucr.orgnih.gov
The comprehensive analysis of the crystal structure of this diazepan-5-one analog, including precise geometric parameters and a detailed breakdown of intermolecular forces, provides critical insights into the solid-state behavior of this class of compounds. This knowledge is fundamental for understanding their physical properties and for the rational design of new derivatives with tailored characteristics.
Conformational Analysis and Stereochemical Investigations of Diazepanone Ring Systems
Preferred Conformations of the Seven-Membered 1,4-Diazepanone Ring
The seven-membered 1,4-diazepan-5-one (B1224613) ring is a flexible system that can adopt several conformations. The most prevalent of these are the chair and twist-boat forms. nih.gov The chair conformation is often the most stable, as it minimizes torsional and steric strain. iucr.orgnih.gov However, the boat conformation can also be adopted, particularly in the presence of certain substituents. nih.govresearchgate.net
Studies on various 1,4-diazepanone derivatives have shown that the ring can exist in different conformational states. For instance, the crystal structure of 1-benzyl-1,4-diazepan-5-one (B1267611) reveals a chair-like conformation for the seven-membered ring. nih.gov Similarly, a chair conformation is observed in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. iucr.orgresearchgate.net In contrast, a study on t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) and its nitroso derivative (DIAZ2) found that the diazepine (B8756704) ring system adopts a chair conformation in DIAZ1 and a boat conformation in DIAZ2. nih.govresearchgate.net
The relative energies of these conformations can be influenced by a variety of factors, including the nature and position of substituents on the ring. Computational methods, such as Density Functional Theory (DFT), are often employed to predict and rationalize the observed conformational preferences. iucr.org
| Compound | Observed Conformation | Reference |
|---|---|---|
| 1-Benzyl-1,4-diazepan-5-one | Chair-like | nih.gov |
| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | Chair | iucr.orgresearchgate.net |
| t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) | Chair | nih.govresearchgate.net |
| t-3,t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2) | Boat | nih.govresearchgate.net |
Influence of the Propyl Moiety and Other Substituents on Ring Conformation and Flexibility
The presence of other substituents on the ring can lead to complex conformational behavior. For example, in disubstituted cyclohexanes, the conformation that places the larger substituent in the equatorial position is generally favored. libretexts.org In the case of 1,4-diazepanones, the interplay between substituents at different positions dictates the final three-dimensional structure. For example, in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the 4-chlorophenyl substituents adopt equatorial orientations on the chair-like ring. iucr.orgresearchgate.net
The flexibility of the diazepanone ring can also be affected by substituents. The introduction of rigid groups or intramolecular interactions, such as hydrogen bonding, can reduce the conformational freedom of the ring.
Stereochemical Assignments and Chiral Control in the Synthesis of Diazepanones
The synthesis of substituted 1,4-diazepanones often leads to the formation of stereoisomers. The control of stereochemistry during the synthesis is a critical aspect, particularly for the development of chiral drugs where one enantiomer may exhibit the desired therapeutic activity while the other may be inactive or even toxic.
Chiral auxiliaries are often employed to induce stereoselectivity in a reaction. numberanalytics.com These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product. numberanalytics.com Another approach is chiral pool synthesis, which utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids, to synthesize the target molecule. nih.gov
The assignment of the absolute configuration of the newly created stereocenters is a crucial step. This is typically achieved through techniques like X-ray crystallography, which provides unambiguous structural information. tdl.orguj.edu.placs.org For example, the absolute configuration of enantiomers of aryl hydantoin (B18101) derivatives was confirmed using X-ray crystallographic analysis. uj.edu.placs.org
In the synthesis of complex diazepanone systems, such as those found in the core of liposidomycins and caprazamycins, controlling the stereochemistry is a significant challenge. acs.org Synthetic strategies often involve multiple steps, and achieving high stereoselectivity at each step is essential for the successful synthesis of the target molecule.
Interplay of Experimental (NMR, X-ray) and Computational Methods in Conformational Studies
A comprehensive understanding of the conformational landscape of 1,4-diazepan-5-one and its derivatives is best achieved through a combination of experimental and computational techniques.
Experimental Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. nih.gov Techniques like 1H-1H COSY and NOE difference spectroscopy can provide information about the proximity of different protons in the molecule, which can be used to deduce the ring conformation and the relative orientation of substituents. scirp.orgsemanticscholar.org
Computational Methods:
Molecular Modeling and DFT Calculations: Computational methods, particularly Density Functional Theory (DFT), are widely used to complement experimental data. iucr.orgresearchgate.net These methods can be used to calculate the relative energies of different conformations, predict the most stable conformer, and provide insights into the electronic structure of the molecule. iucr.org Molecular modeling studies have been instrumental in understanding the conformational preferences of various diazepanone systems. acs.orgnih.gov
The synergy between experimental and computational methods provides a powerful approach to conformational analysis. Experimental data from X-ray crystallography and NMR can be used to validate and refine the results of computational models, leading to a more complete and accurate picture of the conformational behavior of these important heterocyclic systems.
| Technique | Type | Information Provided | Reference |
|---|---|---|---|
| X-ray Crystallography | Experimental | Solid-state 3D structure, absolute stereochemistry | iucr.orgnih.govnih.govresearchgate.netresearchgate.nettdl.orguj.edu.placs.orgscirp.org |
| NMR Spectroscopy | Experimental | Solution-state conformation, relative orientation of substituents | scirp.orgnih.govsemanticscholar.org |
| Molecular Modeling/DFT | Computational | Relative energies of conformations, predicted stable conformers, electronic structure | iucr.orgacs.orgnih.govresearchgate.net |
Computational Chemistry Approaches for 4 Propyl 1,4 Diazepan 5 One
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and geometry of molecules. By calculating the electron density, DFT can determine the most stable three-dimensional arrangement of atoms (geometrical optimization) and provide insights into the molecule's electronic properties.
For derivatives of the 1,4-diazepan-5-one (B1224613) scaffold, DFT calculations are crucial for understanding their fundamental structure. For instance, a computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one utilized DFT with the B3LYP functional and a 6–31 G(d,p) basis set to optimize the molecule's geometry. nih.goviucr.org Such studies confirm the conformation of the seven-membered diazepane ring, which was found to adopt a stable chair conformation. nih.goviucr.org This analysis also reveals the spatial orientation of substituent groups, such as whether they are in axial or equatorial positions, which is critical for understanding how the molecule interacts with its environment. nih.goviucr.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule can be easily excited and is therefore more chemically reactive, whereas a large gap indicates high stability. acs.org
In the computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the HOMO and LUMO energies were calculated. researchgate.netnih.gov The HOMO was found to be localized on one of the chlorophenyl rings, while the LUMO was distributed across the diazepane ring and the other chlorophenyl moiety. researchgate.net This distribution of electron density in the frontier orbitals is key to predicting how the molecule will engage in chemical reactions, particularly in charge-transfer interactions. nih.gov
A Molecular Electrostatic Potential (MEP) map provides a visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites of a molecule. This allows researchers to predict regions involved in hydrogen bonding and other non-covalent interactions. researchgate.net
For the analog 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, MEP analysis was performed to understand its reactive sites. researchgate.netnih.gov The map would typically show negative potential (often colored red) around electronegative atoms like oxygen (in the carbonyl group) and nitrogen, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (colored blue) are usually found around hydrogen atoms, marking them as sites for nucleophilic attack. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability Prediction
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like 4-Propyl-1,4-diazepan-5-one, MD simulations can predict its conformational landscape—the various shapes it can adopt—and the stability of these conformations in different environments, such as in a solvent or interacting with a biological target. mdpi.com While specific MD studies on this compound or its close derivatives were not identified in the available literature, this technique remains essential for understanding the dynamic behavior that governs a molecule's function and interactions. mdpi.com
Quantum Chemical Descriptors and Their Correlation with Intramolecular Properties
Quantum chemical descriptors are numerical values derived from the electronic structure calculations that quantify various properties of a molecule. These descriptors, calculated from HOMO and LUMO energies, help to predict the global reactivity and stability of a compound. nih.gov
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules have a larger energy gap. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates the ease of modifying the electron cloud. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Chemical Potential (μ) | -χ | Represents the 'escaping tendency' of electrons from a stable system. |
| Global Electrophilicity Index (ω) | μ² / 2η | Measures the propensity of a species to accept electrons. |
This table outlines key quantum chemical descriptors and their importance in computational analysis. The formulas provided are based on Koopmans' theorem.
Studies on 1,4-diazepan-5-one derivatives calculate these parameters to provide a quantitative measure of their reactivity profiles. researchgate.netnih.gov
Molecular Docking Studies for Investigating Molecular Interactions and Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.
A molecular docking study was performed on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one to assess its potential interaction with the human oestrogen receptor 3ERT protein. nih.govresearchgate.netnih.gov The study reported a favorable docking score of -8.9 kcal/mol, indicating a strong and stable binding interaction. nih.govresearchgate.net Such studies can also reveal specific interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's binding site, providing a rational basis for designing more potent and selective molecules. nih.gov
Structure Based Chemical Design and Modalities in Diazepanone Research
Principles of Structure-Activity Relationship (SAR) in Diazepanone Derivatives
The exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, providing a framework for understanding how the chemical structure of a molecule correlates with its biological activity. wikipedia.org For diazepanone derivatives, SAR studies are crucial for optimizing their therapeutic potential by systematically modifying their structure to enhance potency, selectivity, and pharmacokinetic properties.
The diazepanone scaffold offers multiple points for chemical modification, including the nitrogen atoms, the carbonyl group, and the carbon backbone. The nature and position of substituents on the diazepanone ring can significantly influence its interaction with biological targets. For instance, in a series of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a] researchgate.netbenzodiazepin-6-ones, the replacement of a methyl group at the 5-position with larger alkyl groups like propyl led to a significant reduction in affinity at both diazepam-sensitive and diazepam-insensitive benzodiazepine (B76468) receptors. epa.gov However, the introduction of a benzyl (B1604629) group at the same position resulted in moderate to high affinity, suggesting the presence of a hydrophobic pocket in the receptor that can accommodate bulkier substituents. epa.gov
Furthermore, the substitution pattern on aromatic rings fused to or attached to the diazepanone core can dramatically alter biological activity. For example, the introduction of a chlorine atom at the 7-position of certain imidazobenzodiazepin-6-ones enhanced affinity for diazepam-sensitive receptors, while substitution at the 8-position decreased it. epa.gov Conversely, chlorine substitution at both the 7- and 8-positions increased affinity for diazepam-insensitive receptors. epa.gov These findings underscore the intricate nature of SAR in this class of compounds and highlight the importance of systematic structural modifications.
The SAR of diazepanone derivatives is not limited to receptor binding but also extends to their metabolic stability and pharmacokinetic profiles. Modifications that enhance receptor affinity may inadvertently lead to poor metabolic stability or undesirable off-target effects. Therefore, a comprehensive SAR study must consider a wide range of properties to identify lead compounds with a balanced profile of potency, selectivity, and drug-like characteristics.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework for correlating the chemical structure of compounds with their biological activities. wikipedia.orglongdom.org These models are invaluable tools in drug discovery, enabling the prediction of the activity of novel compounds and guiding the design of more potent and selective analogs. longdom.orgnih.gov QSAR methodologies can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches.
2D-QSAR models utilize descriptors that can be calculated from the 2D representation of a molecule, such as topological indices, physicochemical properties (e.g., logP, molar refractivity), and electronic parameters. nih.gov These models are computationally less intensive and can be applied to large datasets of compounds. For example, a 2D-QSAR study on triazolothiadiazine derivatives successfully developed predictive models for their antifungal and antibiotic properties using topological and density functional theory-derived descriptors. mdpi.com The best models incorporated descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties, demonstrating the utility of 2D-QSAR in understanding the structural requirements for antimicrobial activity. mdpi.com
3D-QSAR methods, on the other hand, consider the three-dimensional conformation of molecules and their interaction with a biological target. These approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights into the steric and electrostatic interactions that govern ligand-receptor binding. While more computationally demanding, 3D-QSAR can be particularly useful when the structure of the target protein is known.
Both 2D and 3D-QSAR models rely on the availability of a robust and diverse dataset of compounds with well-defined biological activities. The quality and predictive power of a QSAR model are highly dependent on the initial data used for its development and validation. nih.gov For diazepanone derivatives, the development of predictive QSAR models could significantly accelerate the discovery of new therapeutic agents by allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation.
The application of QSAR can be further enhanced by employing different modeling strategies, such as global and local models. Global models are built using large and diverse datasets, while local models focus on smaller, structurally similar subsets, which can often lead to improved prediction quality. researchgate.net
Scaffold-Hopping and Isosteric Replacements in Diazepanone Core Design
Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry for the design of novel compounds with improved properties. nih.govsrce.hr Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original biological activity. u-strasbg.frresearchgate.net This approach can lead to the discovery of new chemical series with distinct intellectual property, improved pharmacokinetic profiles, or different side-effect profiles.
The diazepanone core, with its inherent flexibility, can be a challenging scaffold to mimic. However, its key interaction points can be identified and replicated in a new scaffold. For example, in the design of inhibitors for the Onchocerca volvulus chitinase, a scaffold hopping approach was used to replace a diiodophenolic core with a hydroxytriazole scaffold, leading to potent inhibitors. rsc.org This demonstrates the potential of replacing a core moiety with a completely different heterocyclic system to achieve the desired biological effect.
Isosteric replacement, a more conservative approach, involves substituting a functional group or a part of a molecule with another group that has similar steric and electronic properties. u-strasbg.fr This strategy is often used to fine-tune the properties of a lead compound. In the context of diazepanones, isosteric replacements could be applied to various parts of the molecule. For instance, the amide bond within the diazepanone ring could potentially be replaced with other functional groups that mimic its hydrogen bonding capabilities and conformational preferences.
A successful example of isosteric replacement is the use of a 4-hydroxy-1,2,3-triazole moiety as a mimic for a carboxylic acid group in the design of glutamate (B1630785) analogs. rsc.org This highlights how a less common heterocyclic system can serve as a versatile isostere in drug design.
The application of these strategies to 4-Propyl-1,4-diazepan-5-one could involve replacing the propyl group with other alkyl or functionalized chains to probe the binding pocket, or even replacing the entire diazepanone ring with a different seven-membered heterocycle or a more rigid bicyclic system to improve conformational stability and selectivity.
Design of Conformationally Constrained Diazepanone Systems for Specific Chemical Applications
The inherent flexibility of the seven-membered diazepanone ring can be both an advantage and a disadvantage. While it allows the molecule to adopt various conformations to bind to a target, this flexibility can also lead to a high entropic penalty upon binding, reducing affinity. mdpi.com Therefore, the design of conformationally constrained diazepanone systems is a key strategy to improve binding affinity and selectivity. mdpi.com
One approach to constrain the conformation of the diazepanone ring is to introduce substituents that restrict its rotational freedom. For example, the introduction of bulky groups or the formation of fused ring systems can lock the diazepanone into a specific conformation. The synthesis of a trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine ring (DAP) as a conformationally constrained dipeptidomimetic illustrates this principle. researchgate.net
Another strategy is to incorporate the diazepanone moiety into a larger, more rigid scaffold. This can be achieved through various synthetic methods, such as intramolecular cyclizations or multicomponent reactions. For instance, a one-pot synthetic method for indole (B1671886)/pyrrole-fused 1,4-diazepanone scaffolds has been developed, which creates highly substituted and conformationally restricted systems. researchgate.net
The design of conformationally constrained systems is not only important for improving biological activity but also for elucidating the bioactive conformation of a flexible molecule. By synthesizing and testing a series of rigid analogs, it is possible to determine which conformation is responsible for the observed biological effect. This information is invaluable for the rational design of next-generation compounds. mdpi.com
The development of conformationally constrained peptide nucleic acids (PNAs) by introducing a ring or a chiral substituent in the backbone highlights a successful application of this design principle to improve the performance of bioactive molecules. rsc.org Similar strategies could be applied to this compound to enhance its potential applications. For example, introducing a bridge across the diazepanone ring could create a bicyclic system with a well-defined three-dimensional structure. The spatial arrangement of such conformationally constrained compounds can provide access to new chemical spaces and optimize pharmacological activity. nih.gov
Diazepanones as Versatile Building Blocks and Synthetic Scaffolds for Complex Molecules
The 1,4-diazepan-5-one (B1224613) core is not only a privileged scaffold in medicinal chemistry but also a versatile building block for the synthesis of more complex molecules. researchgate.net Its inherent functionality—two nitrogen atoms and a carbonyl group—provides multiple handles for further chemical elaboration.
The synthesis of the diazepanone core itself can be achieved through various methods, including reductive amination and Mitsunobu reactions, often starting from readily available amino acid building blocks. researchgate.net This accessibility makes diazepanones attractive starting materials for the construction of larger, more complex structures. For instance, the stereocontrolled construction of the seven-membered diazepanone core is a key challenge in the synthesis of complex natural products like caprazamycins. researchgate.net
The diazepanone scaffold can be functionalized in a regioselective manner, allowing for the controlled introduction of substituents at specific positions. This is crucial for building up molecular complexity and for creating libraries of compounds for biological screening. A versatile synthetic strategy for the formation of differently substituted piperazinones and diazepanones has been developed starting from N-(2,2-dimethoxyethyl)acetamides, showcasing the modularity of these scaffolds. acs.org
Furthermore, the diazepanone ring can be incorporated into fused heterocyclic systems, leading to novel molecular architectures with unique three-dimensional shapes. For example, multicomponent reactions have been employed to generate fused tetrazolo piperazinones and 1,4-diazepanones, demonstrating the power of this approach to access novel chemical space. researchgate.net
The use of diazepanones as building blocks extends beyond medicinal chemistry into materials science and other areas of chemical research. Their ability to form well-defined structures and to participate in hydrogen bonding and other non-covalent interactions makes them interesting components for the construction of supramolecular assemblies and functional materials. The development of new synthetic methods for the construction of nitrogen-containing heterocycles, including diazepanones, remains an area of considerable interest due to their widespread applications. ucsb.edusioc-journal.cn
Future Research Directions and Unexplored Avenues for 4 Propyl 1,4 Diazepan 5 One
Development of Novel and More Sustainable Synthetic Methodologies for N-Propyl Diazepanones
Current synthetic strategies for N-alkylated diazepanones often rely on traditional methods that may involve harsh reagents, multi-step processes, and significant solvent waste. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways. This aligns with the growing emphasis on green chemistry in the pharmaceutical and chemical industries. nih.gov
Key avenues for exploration include:
Catalytic Approaches: Investigating novel metal-based or organocatalytic systems could lead to more efficient and selective syntheses. nih.gov For instance, employing catalysts could reduce reaction times, lower temperature requirements, and improve yields.
Flow Chemistry: Continuous flow synthesis offers advantages over batch processing, including enhanced safety, better process control, and easier scalability. frontiersin.org Developing a flow-based synthesis for 4-Propyl-1,4-diazepan-5-one could significantly improve manufacturing efficiency and purity. frontiersin.org
Green Solvents and Reagents: Replacing hazardous solvents and reagents with sustainable alternatives is a critical goal. Research could focus on using bio-based solvents or employing solvent-free reaction conditions. nih.gov For example, using propylene (B89431) carbonate as both a reagent and a green solvent has shown promise for the N-alkylation of heterocycles. nih.gov
One-Pot Reactions: Designing multi-component, one-pot reactions can streamline the synthesis by reducing the number of intermediate purification steps, thereby saving time, resources, and reducing waste. researchgate.net
| Parameter | Traditional Methods | Potential Sustainable Methods |
|---|---|---|
| Reagents | Stoichiometric amounts of potentially hazardous alkylating agents. | Catalytic systems, greener alkylating agents (e.g., dialkyl carbonates). nih.gov |
| Solvents | Often relies on chlorinated or polar aprotic solvents. | Bio-based solvents, water, ionic liquids, or solvent-free conditions. |
| Process | Multi-step batch processing with intermediate isolation. | Continuous flow synthesis, one-pot reactions. frontiersin.org |
| Efficiency | Variable yields, lower atom economy. | Higher yields, improved atom economy, reduced waste (E-factor). frontiersin.org |
Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for process optimization and control. Advanced spectroscopic techniques applied in-situ (within the reaction vessel) can provide real-time data on the consumption of reactants, formation of products, and detection of transient intermediates. mt.comspectroscopyonline.com
Future research in this area could involve:
Real-Time Monitoring: Employing techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the synthesis of this compound as it happens. mt.com This allows for the precise determination of reaction kinetics and endpoints.
Intermediate Identification: In-situ spectroscopy is particularly powerful for identifying short-lived intermediate species that might be missed by traditional offline analysis. spectroscopyonline.com This information is invaluable for confirming or refuting proposed reaction mechanisms.
Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework would enable real-time quality control during manufacturing, ensuring consistency and optimizing production. spectroscopyonline.com
| Technique | Information Gained | Application in Diazepanone Synthesis |
|---|---|---|
| In-situ FTIR/Raman | Real-time concentration profiles of key functional groups (e.g., C=O, N-H). mt.com | Monitoring lactam ring formation and N-alkylation progress. |
| Process NMR | Detailed structural information on reactants, intermediates, and products in the reaction mixture. | Elucidating complex reaction pathways and identifying isomeric byproducts. |
| Mass Spectrometry | Detection of molecular ions of intermediates and products. | Providing direct evidence for proposed transient species in the reaction mechanism. |
Theoretical Predictions of Chemical Reactivity and Selectivity in Novel Transformations
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and saving significant resources. ic.ac.uk Theoretical studies on this compound can offer predictive insights into its reactivity and help in designing new transformations.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to determine the electronic structure, molecular geometry, and energetic properties of the molecule. researchgate.net This can help identify the most reactive sites for electrophilic or nucleophilic attack.
Molecular Orbital Analysis: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict how the molecule will interact with other reagents. researchgate.net
Transition State Modeling: Calculating the energy of transition states for potential reactions can help predict reaction barriers and determine the most likely reaction pathways and product selectivities. acs.org
These theoretical predictions can guide the rational selection of reagents and reaction conditions for novel derivatization or ring-opening reactions, accelerating the discovery of new chemical entities.
Exploration of New Chemical Space through Diversified Derivatization of the this compound Core
The 1,4-diazepan-5-one (B1224613) scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a template for developing a wide range of biologically active compounds. nih.gov Systematically exploring derivatives of this compound can lead to the discovery of new compounds with unique properties.
Future synthetic efforts could focus on:
Functionalization of the Second Amine: The secondary amine (at position 1) is a prime site for introducing a wide variety of substituents through reactions like acylation, alkylation, or arylation.
Modification of the Carbon Backbone: Introducing substituents on the carbon atoms of the diazepane ring could modulate the compound's stereochemistry and conformational flexibility, which can be crucial for biological activity.
Ring Modification: Exploring reactions that modify the seven-membered ring itself, such as ring-fused annulations, could lead to novel polycyclic structures with distinct three-dimensional shapes. mdpi.com
Creating a diverse library of derivatives is a key strategy for exploring new chemical space and is fundamental to many drug discovery programs. openpharmaceuticalsciencesjournal.com
Integration of Advanced Computational and Experimental Approaches for Rational Chemical Design
The most powerful strategy for future research on this compound involves a synergistic integration of computational and experimental techniques. researchgate.net This modern approach to chemical research allows for a more rational and efficient workflow, moving away from traditional trial-and-error methods. nih.gov
This integrated workflow would typically involve:
In Silico Design: Using computational tools to design novel derivatives of this compound with predicted desirable properties (e.g., specific reactivity, potential biological targets). researchgate.netnih.gov
Targeted Synthesis: Synthesizing only the most promising candidates identified through computational screening.
Experimental Validation: Characterizing the synthesized compounds and evaluating their properties experimentally.
Feedback Loop: Using the experimental results to refine and improve the computational models, leading to better predictions in the next cycle of design. nih.gov
This iterative cycle of design, synthesis, and testing accelerates the discovery process and maximizes the chances of developing new molecules with valuable applications. researchgate.netresearchgate.net By embracing these future research directions, the scientific community can fully explore the chemical and potential practical value of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
